![molecular formula C22H21NO B13991551 6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine](/img/structure/B13991551.png)
6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine is an organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a furan ring This particular compound is characterized by the presence of a tert-butyl group and a phenylamine group attached to the dibenzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 6-bromo-dibenzo[b,d]furan and tert-butylphenylboronic acid, are prepared.
Coupling Reaction: The aryl halide and boronic acid are subjected to palladium-catalyzed cross-coupling in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene) under inert conditions. The reaction is typically carried out at elevated temperatures (80-100°C) for several hours.
Purification: The crude product is purified using column chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Wirkmechanismus
The mechanism of action of 6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .
Vergleich Mit ähnlichen Verbindungen
- 6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine
- N1,N7-bis(4-(tert-butyl)-2,6-dimethylphenyl)-9-isopropyl-5,5-dimethyl-N1,N7-diphenyl-4,5,6a1,11a1-tetrahydro-3H-benzo[cd]pyrene-1,7-diamine (DMP-BP)
- N1,N7-bis(dibenzo[b,d]furan-4-yl)-9-isopropyl-N1,N7-bis(4-isopropylphenyl)-5,5-dimethyl-4,5-dihydro-3H-benzo[cd]pyrene-1,7-diamine (DBF-BP)
Uniqueness: 6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine is unique due to its specific structural features, such as the tert-butyl and phenylamine groupsCompared to similar compounds, it may exhibit different biological activities and electronic properties, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C22H21NO |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
6-tert-butyl-N-phenyldibenzofuran-4-amine |
InChI |
InChI=1S/C22H21NO/c1-22(2,3)18-13-7-11-16-17-12-8-14-19(21(17)24-20(16)18)23-15-9-5-4-6-10-15/h4-14,23H,1-3H3 |
InChI-Schlüssel |
IZQXFZPWMQHBGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC2=C1OC3=C2C=CC=C3NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


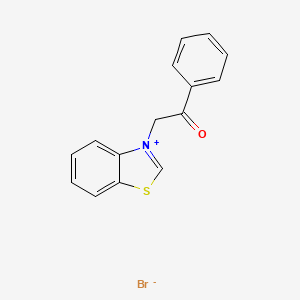
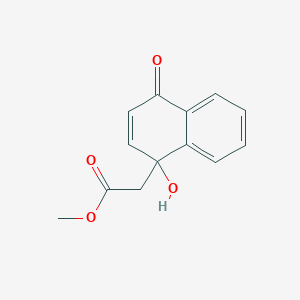
![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)
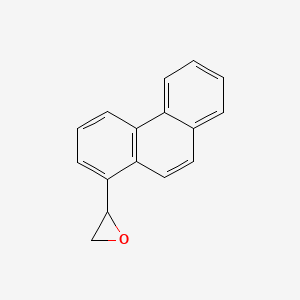
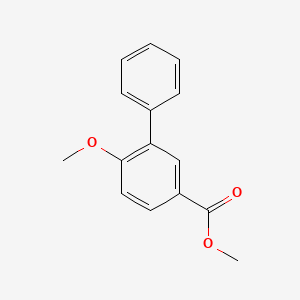



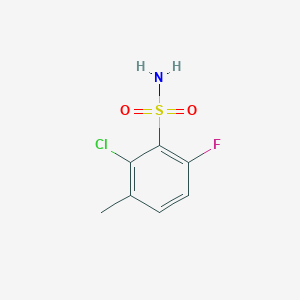
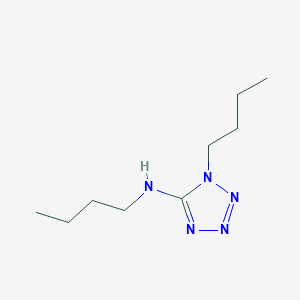


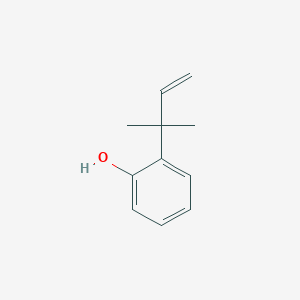
![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)
